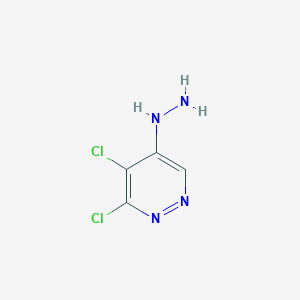
3,4-Dichloro-5-hydrazinylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C4H3Cl2N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 4, along with a hydrazinyl group at position 5, makes this compound highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 3,4-dichloropyridazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-hydrazinylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of hydrazinyl derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-hydrazinylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atoms may also participate in halogen bonding, further enhancing the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-2-hydrazinopyridine
- 3,4-Dichloro-5-hydroxy-2(5H)-furanone
- 4,5-Dicyanopyridazine
Uniqueness
3,4-Dichloro-5-hydrazinylpyridazine is unique due to the specific positioning of chlorine and hydrazinyl groups on the pyridazine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
2096-33-5 |
|---|---|
Molekularformel |
C4H4Cl2N4 |
Molekulargewicht |
179.00 g/mol |
IUPAC-Name |
(5,6-dichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H4Cl2N4/c5-3-2(9-7)1-8-10-4(3)6/h1H,7H2,(H,9,10) |
InChI-Schlüssel |
POULOWYQYIGIPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=N1)Cl)Cl)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















